2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0917451
InChI: InChI=1S/C18H18N6OS/c1-18(2)5-12-15(13(25)6-18)14(10-3-4-26-8-10)11(7-19)16(20)24(12)17-21-9-22-23-17/h3-4,8-9,14H,5-6,20H2,1-2H3,(H,21,22,23)
SMILES: CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CSC=C4)C(=O)C1)C
Molecular Formula: C18H18N6OS
Molecular Weight: 366.4 g/mol

2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

CAS No.:

Cat. No.: VC0917451

Molecular Formula: C18H18N6OS

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile -

Specification

Molecular Formula C18H18N6OS
Molecular Weight 366.4 g/mol
IUPAC Name 2-amino-7,7-dimethyl-5-oxo-4-thiophen-3-yl-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C18H18N6OS/c1-18(2)5-12-15(13(25)6-18)14(10-3-4-26-8-10)11(7-19)16(20)24(12)17-21-9-22-23-17/h3-4,8-9,14H,5-6,20H2,1-2H3,(H,21,22,23)
Standard InChI Key CUZIIIYUXCYTEF-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CSC=C4)C(=O)C1)C
Canonical SMILES CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CSC=C4)C(=O)C1)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator